molecular formula C17H27N3O4S2 B12128013 1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine

1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine

Cat. No.: B12128013
M. Wt: 401.5 g/mol
InChI Key: KZUPSTQOECGMAD-UHFFFAOYSA-N
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Description

1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine, often referred to as MTSP , is a synthetic organic compound. Its chemical formula is C₁₉H₂₆N₂O₄S₂, and it features two sulfonamide groups attached to a piperazine ring. The compound’s unique structure makes it an interesting target for research and applications in various fields.

Preparation Methods

a. Synthetic Routes: MTSP can be synthesized through several routes. One common method involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride, followed by cyclization with piperazine. The reaction proceeds under mild conditions and yields MTSP as a white crystalline solid.

b. Industrial Production: In industrial settings, MTSP is produced on a larger scale using continuous flow processes. These methods enhance efficiency and yield while minimizing waste.

Chemical Reactions Analysis

MTSP undergoes various chemical reactions, including:

    Oxidation: Oxidation of the sulfonamide groups can lead to the formation of sulfonyl radicals or other reactive intermediates.

    Reduction: Reduction of the sulfonyl groups may yield secondary amines or other derivatives.

    Substitution: Substitution reactions can occur at the piperazine nitrogen or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield sulfonyl radicals or sulfoxides.
  • Reduction can lead to secondary amines.
  • Substitution reactions result in various derivatives.

Scientific Research Applications

MTSP finds applications in:

    Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moieties. Researchers explore its role in treating inflammatory diseases.

    Chemical Biology: MTSP serves as a scaffold for designing enzyme inhibitors or modulators.

    Industry: Its use in polymer chemistry and materials science is being investigated.

Mechanism of Action

The exact mechanism of MTSP’s effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

MTSP’s uniqueness lies in its dual sulfonamide groups and piperazine core. Similar compounds include:

    Sulfonamides: Other sulfonamides with different substituents.

    Piperazines: Piperazine derivatives without the sulfonamide groups.

Properties

Molecular Formula

C17H27N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine

InChI

InChI=1S/C17H27N3O4S2/c1-15-3-5-17(6-4-15)25(21,22)18-11-13-20(14-12-18)26(23,24)19-9-7-16(2)8-10-19/h3-6,16H,7-14H2,1-2H3

InChI Key

KZUPSTQOECGMAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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